4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine
Overview
Description
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound that features a trifluoromethyl group attached to a thiazole ring, which is further connected to a morpholine moiety.
Mechanism of Action
Target of action
Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . Morpholine derivatives also have diverse biological activities .
Mode of action
Without specific information on “4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine”, it’s difficult to detail its mode of action. Generally, thiazole and morpholine derivatives interact with biological targets to exert their effects .
Biochemical pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
Without specific studies on “this compound”, it’s difficult to describe the molecular and cellular effects of its action. Thiazole and morpholine derivatives have been associated with various biological effects .
Preparation Methods
The synthesis of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Morpholine Moiety: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the thiazole ring
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Comparison with Similar Compounds
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine can be compared with other similar compounds, such as:
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine: The pyrrolidine ring in this compound may confer different reactivity and stability compared to the morpholine ring
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group, thiazole ring, and morpholine moiety, which collectively contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2OS/c9-8(10,11)6-5-15-7(12-6)13-1-3-14-4-2-13/h5H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEVSSPGBFVQNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326676 | |
Record name | 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819934 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
265107-02-6 | |
Record name | 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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